

Application Notes and Protocols for In Vivo Administration of Favipiravir (T-705)

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Compound of Interest		
Compound Name:	C39H58F3NO5S	
Cat. No.:	B15172637	Get Quote

Disclaimer: The molecular formula **C39H58F3NO5S** provided in the topic does not correspond to the well-known antiviral agent Favipiravir (T-705), which has a molecular formula of C5H4FN3O2. The following application notes and protocols are based on the extensive research and available data for Favipiravir (T-705), as it is the most relevant compound associated with the provided context of an antiviral agent for in vivo administration.

Introduction

Favipiravir (also known as T-705) is a broad-spectrum antiviral agent that has shown efficacy against a variety of RNA viruses.[1][2][3] Its mechanism of action involves the selective inhibition of viral RNA-dependent RNA polymerase (RdRp).[1] Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (T-705-RTP), by host cell enzymes.[1] T-705-RTP is then recognized as a purine nucleotide by the viral RdRp, leading to its incorporation into the nascent viral RNA and subsequent chain termination. This document provides detailed protocols for the formulation and in vivo administration of Favipiravir in preclinical research settings.

Data Presentation

Table 1: In Vivo Efficacy of Orally Administered
Favipiravir in a Mouse Model of Influenza Virus Infection



Dosage (mg/kg/day)	Survival Rate (%)	Mean Day of Death (MDD) ± SD	Mean Virus Titer (Log10 PFU/ml) ± SD	Reference
200	44.4	3.5 ± 1.5	Not Reported	[4]
100	100	-	Not Reported	[4][5]
75 (Ribavirin)	100	-	Not Reported	[4]
50	100	-	Not Reported	[4]
25	100	-	Not Reported	[4]
Vehicle Control	0	8.0 ± 0.0	Not Reported	[4]

Table 2: Pharmacokinetic Parameters of Favipiravir in

Hamsters

Parameter	Sham-Infected	Pichinde Virus- Infected	Reference
Tmax (min)	28.5	46.2	[6]
Cmax (µg/ml)	81.5	40.9	[6]

Table 3: Characteristics of Favipiravir-Loaded

Nanoparticles for Nose-to-Brain Delivery

Formulation	Particle Size (nm)	Polydispers ity Index (PDI)	Zeta Potential (mV)	Encapsulati on Efficiency (%)	Reference
FAV-ASP8	292.06 ± 2.10	0.36 ± 0.03	-74.73 ± 3.28	55.33 ± 0.41	[7][8]
FAV-NIO9	167.13 ± 1.60	0.07 ± 0.01	-27.1 ± 1.24	51.30 ± 0.69	[7][8]

Experimental Protocols



Protocol 1: Oral Formulation and Administration in Mice

Objective: To prepare and administer Favipiravir orally to mice for efficacy studies.

Materials:

- Favipiravir (T-705) powder
- Carboxymethylcellulose (CMC), low viscosity
- Sterile, distilled water
- Mortar and pestle or homogenizer
- · Weighing scale
- · Magnetic stirrer and stir bar
- Oral gavage needles (20-22 gauge, ball-tipped)
- Syringes (1 ml)
- Appropriate animal model (e.g., BALB/c mice)[9][10][11]

Procedure:

- Preparation of 0.4% CMC Vehicle:
 - 1. Weigh 0.4 g of CMC powder.
 - 2. Slowly add the CMC powder to 100 ml of sterile, distilled water while continuously stirring with a magnetic stirrer.
 - 3. Continue stirring until the CMC is completely dissolved and the solution is clear. This may take several hours.
- Preparation of Favipiravir Suspension:



- Calculate the required amount of Favipiravir based on the desired dose and the number of animals. For example, for a 100 mg/kg dose in a 20 g mouse, you will need 2 mg of Favipiravir per mouse.
- 2. Weigh the calculated amount of Favipiravir powder.
- 3. Levigate the Favipiravir powder with a small amount of the 0.4% CMC vehicle in a mortar to form a smooth paste.
- 4. Gradually add the remaining volume of the 0.4% CMC vehicle while continuously mixing to achieve the final desired concentration.
- 5. Ensure the suspension is homogenous. If necessary, use a homogenizer for a more uniform suspension.
- · Oral Administration:
 - 1. Gently restrain the mouse.
 - 2. Measure the appropriate volume of the Favipiravir suspension into a 1 ml syringe fitted with an oral gavage needle.
 - 3. Carefully insert the gavage needle into the esophagus and deliver the suspension into the stomach.
 - 4. Monitor the animal for any signs of distress after administration.
 - 5. For efficacy studies, administration is typically performed twice daily for 5 days.[4]

Protocol 2: Intraperitoneal Injection in Rodents

Objective: To administer Favipiravir via intraperitoneal injection for systemic delivery.

Materials:

- Favipiravir (T-705) powder
- Dimethyl sulfoxide (DMSO)



- Sterile saline (0.9% NaCl)
- Syringes (1 ml) with 25-27 gauge needles
- Appropriate animal model (e.g., rats, mice)[9][10][11]

Procedure:

- Preparation of Favipiravir Solution:
 - 1. Dissolve Favipiravir powder in a minimal amount of DMSO to create a stock solution.
 - 2. Further dilute the stock solution with sterile saline to the final desired concentration. The final concentration of DMSO should be kept low (typically <5-10%) to avoid toxicity.
 - 3. Ensure the final solution is clear and free of precipitation.
- Intraperitoneal Administration:
 - 1. Properly restrain the animal to expose the abdomen.[12]
 - 2. The injection site is typically in the lower quadrant of the abdomen, off the midline to avoid the bladder and the cecum.
 - 3. Lift the skin and insert the needle at a 10-20 degree angle to pass through the skin and abdominal wall.
 - 4. Slightly retract the plunger to ensure no blood or urine is drawn, indicating incorrect placement.
 - 5. Inject the calculated volume of the Favipiravir solution into the peritoneal cavity.[12]
 - 6. Withdraw the needle and monitor the animal.

Visualizations

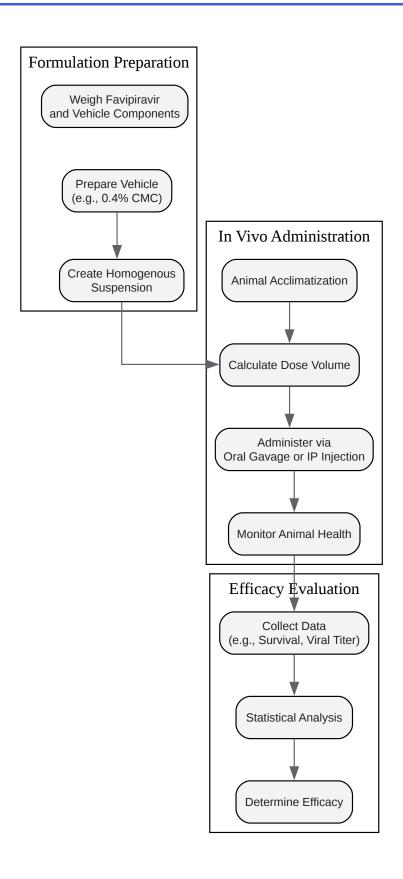




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Caption: Mechanism of action of Favipiravir.





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Caption: General workflow for in vivo efficacy studies.



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